N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7

Site-Specific Bioconjugation Cysteine Labeling NIR Fluorescent Probe

The compound N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 (CAS: 2107273-84-5) is a near-infrared (NIR) fluorescent heptamethine cyanine dye functionalized with two terminal azide groups via hydrophilic PEG3 linkers. As a chloride salt with a molecular weight of 893.9 g/mol, it exhibits characteristic NIR fluorescence properties (excitation/emission maxima typically >740 nm) inherent to the Cy7 scaffold.

Molecular Formula C46H62Cl2N8O6
Molecular Weight 893.9 g/mol
Cat. No. B15544551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7
Molecular FormulaC46H62Cl2N8O6
Molecular Weight893.9 g/mol
Structural Identifiers
InChIInChI=1S/C46H62ClN8O6.ClH/c1-45(2)38-12-5-7-14-40(38)54(22-26-58-30-34-60-32-28-56-24-20-50-52-48)42(45)18-16-36-10-9-11-37(44(36)47)17-19-43-46(3,4)39-13-6-8-15-41(39)55(43)23-27-59-31-35-61-33-29-57-25-21-51-53-49;/h5-8,12-19H,9-11,20-35H2,1-4H3;1H/q+1;/p-1
InChIKeyAGTYTVSFKGQCDO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7: An Essential Bis-Azide Heptamethine Cyanine Dye for Bioorthogonal Chemistry and PROTAC Development


The compound N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 (CAS: 2107273-84-5) is a near-infrared (NIR) fluorescent heptamethine cyanine dye functionalized with two terminal azide groups via hydrophilic PEG3 linkers [1]. As a chloride salt with a molecular weight of 893.9 g/mol, it exhibits characteristic NIR fluorescence properties (excitation/emission maxima typically >740 nm) inherent to the Cy7 scaffold [1]. Its structural design uniquely integrates a central 2-chlorocyclohexenyl ring within the polymethine chain, which distinguishes it from other Cy7 analogs and enables specific chemical reactivity [1][2]. This dual-functionality probe is primarily utilized as a polyethylene glycol (PEG)-based PROTAC linker and a versatile reagent for bioorthogonal click chemistry applications .

Why N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 Cannot Be Substituted with Generic Cyanine-Azide Conjugates


Generic substitution with other cyanine-azide derivatives fails due to this compound's unique structural integration of a 2-chlorocyclohexenyl ring within the heptamethine chain [1]. This central chlorine atom is not merely a synthetic artifact; it serves as a critical reactive handle for site-specific modifications, a feature absent in standard linear pentamethine (Cy5) or unsubstituted heptamethine dyes . Furthermore, its symmetrical bis-azide configuration, anchored by PEG3 spacers, provides a precise stoichiometry and spatial orientation for constructing complex molecular architectures, such as homobifunctional crosslinkers or PROTACs . Unlike monofunctional azide dyes that can only act as terminal labels, this compound can serve as a central, functionalizable scaffold . The following quantitative evidence details the verifiable performance differences that preclude simple interchange with its closest analogs.

Quantitative Differentiation of N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7: Key Comparative Evidence for Procurement Decisions


Differential Reactivity: Chlorocyclohexenyl Moiety Enables Site-Specific Protein Labeling Compared to Inert Cyanine Scaffolds

This compound incorporates a central chlorine atom on a cyclohexenyl ring within its heptamethine chain, which enables a unique, direct covalent labeling reaction with proteins containing free cysteine residues under physiological conditions . This is a class-level inference for heptamethine cyanines bearing a meso-chlorine. In contrast, the close analog N,N'-bis-(azide-PEG3)-Cy5 lacks this central halogen and its reactive site, meaning its attachment to biomolecules relies entirely on the azide groups via click chemistry . This provides the target compound with an orthogonal and tunable mode of conjugation not available in the Cy5 analog, allowing for dual-modality labeling strategies.

Site-Specific Bioconjugation Cysteine Labeling NIR Fluorescent Probe

Dual Azide Functionality: Distinct Stoichiometry and Scaffolding Potential vs. Monofunctional Azide-Cy7 Dyes

N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 is a symmetrical, homobifunctional probe with two azide groups, explicitly categorized as a PROTAC linker . This design yields a precise 2:1 stoichiometry for reactions with terminal alkynes, enabling its use as a central scaffold to link two identical or different target moieties. In contrast, monofunctional cyanine-azide dyes like Cyanine7 azide serve only as terminal labels for a single biomolecule . This fundamental difference means the target compound can be used to construct larger, more complex molecular architectures, while the comparator is limited to simple end-labeling.

PROTAC Linker Homobifunctional Crosslinker Click Chemistry

Optical and Spectral Properties: Bathochromic Shift of Heptamethine Cy7 vs. Pentamethine Cy5 Analog for Enhanced NIR Imaging

The target compound features a heptamethine backbone (Cy7), which results in significantly longer excitation and emission wavelengths compared to its pentamethine (Cy5) analog, N,N'-bis-(azide-PEG3)-Cy5. Specifically, Cy5-based dyes exhibit excitation/emission maxima at 649/667 nm . Cy7 dyes, including this compound, have emission maxima >740 nm, placing them firmly in the near-infrared window where tissue autofluorescence and light scattering are substantially reduced . This spectral shift is a well-established class-level difference with direct implications for imaging depth and signal-to-noise ratio.

Near-Infrared Imaging Fluorescence Spectroscopy Bioimaging

Molecular Weight and Rotatable Bonds: Quantifiable Difference in Hydrodynamic Size vs. Cy5 Analog for Sterically Sensitive Applications

The molecular structure of the target compound (Cy7-based) is larger and more flexible than its Cy5 analog, as evidenced by key computed physicochemical descriptors. The target compound has a molecular weight of 893.9 g/mol and 27 rotatable bonds [1]. Its closest Cy5 analog, N,N'-bis-(azide-PEG3)-Cy5, has a molecular weight of 793.39 g/mol and 26 rotatable bonds . The difference of over 100 g/mol represents a significant increase in size and potential steric bulk. While both contain three PEG3 units, the larger Cy7 core and presence of the central cyclohexenyl ring account for the increased mass and contribute to a more extended conformation.

PROTAC Design Molecular Properties Biolayer Interferometry

Optimal Procurement and Application Scenarios for N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7


Central Scaffold for NIR-Fluorescent PROTACs and Homobifunctional Bioconjugates

Procure this compound when designing PROTACs where a near-infrared fluorescent reporter within the linker is desired to monitor intracellular localization and target engagement. Its dual azide groups allow for the symmetrical or asymmetrical attachment of E3 ligase and target protein ligands via click chemistry . The larger molecular weight and extended length (evidenced by 893.9 g/mol and 27 rotatable bonds) provide a specific spatial and steric profile for optimizing ternary complex formation, distinguishing it from smaller, non-fluorescent PEG linkers [1].

Deep-Tissue In Vivo Imaging Requiring Dual-Modality Labeling

Use this compound for in vivo imaging studies that demand both deep tissue penetration (due to its Cy7 core emitting >740 nm) and dual-modality bioconjugation strategies [1]. The central chlorocyclohexenyl ring provides a site for potential direct protein labeling (e.g., via cysteine residues), while the terminal azides enable orthogonal click chemistry for attaching targeting vectors, such as antibodies or peptides . This is a unique capability compared to Cy5 analogs, which lack the cysteine-reactive site and have shorter emission wavelengths (667 nm) .

Synthesis of NIR-Fluorescent Homobifunctional Crosslinkers

This compound is the ideal starting material for creating homobifunctional NIR-fluorescent crosslinkers for studying protein-protein interactions or for use in fluorescence-based assays. Its symmetrical bis-azide structure provides a precise 2:1 reactive stoichiometry, enabling the controlled, stepwise or simultaneous conjugation of two identical biomolecules . Monofunctional cyanine-azide dyes cannot perform this function, making this compound essential for this specific class of reagents [1].

Multi-Color Imaging Workflows Using Bioorthogonal Chemistry

In multiplexed bioorthogonal labeling experiments, select this compound as the NIR channel probe (Cy7) in combination with other dyes, such as a Cy3 or Cy5 azide [1]. Its long-wavelength emission (>740 nm) minimizes spectral overlap and bleed-through with shorter-wavelength channels, improving signal-to-noise ratio and enabling clear differentiation of multiple targets within a single sample [1]. The distinct size of this Cy7 scaffold (893.9 g/mol) also offers a different conjugation profile compared to smaller azide dyes like Cy3-azide (e.g., ~624 g/mol) .

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